molecular formula C9H11NS2 B12224313 N-(2-methylphenyl)(methylsulfanyl)carbothioamide CAS No. 17425-17-1

N-(2-methylphenyl)(methylsulfanyl)carbothioamide

Cat. No.: B12224313
CAS No.: 17425-17-1
M. Wt: 197.3 g/mol
InChI Key: DFFAGVJEAHWJLH-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)(methylsulfanyl)carbothioamide is an organic compound with the molecular formula C9H11NS2 It is known for its unique structural features, which include a phenyl ring substituted with a methyl group and a methylsulfanyl group attached to a carbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)(methylsulfanyl)carbothioamide typically involves the reaction of 2-methylphenyl isothiocyanate with methyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like acetone. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)(methylsulfanyl)carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-methylphenyl)(methylsulfanyl)carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)(methylsulfanyl)carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylphenyl)(methylsulfanyl)carbothioamide stands out due to its unique combination of a methyl-substituted phenyl ring and a methylsulfanyl group attached to a carbothioamide moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

17425-17-1

Molecular Formula

C9H11NS2

Molecular Weight

197.3 g/mol

IUPAC Name

methyl N-(2-methylphenyl)carbamodithioate

InChI

InChI=1S/C9H11NS2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

DFFAGVJEAHWJLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)SC

Origin of Product

United States

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